molecular formula C12H16N6O4 B12076534 1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone CAS No. 13144-02-0

1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone

Cat. No.: B12076534
CAS No.: 13144-02-0
M. Wt: 308.29 g/mol
InChI Key: LHLODVQMOGVFMU-UHFFFAOYSA-N
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Description

This compound, with the CAS No. 123809-61-0 and molecular formula C₂₈H₃₈O₁₉ (molecular weight: 678.59 g/mol), is a structurally complex organic molecule featuring a pyrrolidine ring substituted with hydroxymethyl, dihydroxy, and 6-aminopurin-9-yl (adenine) groups. It is also known by the synonym 4'-Acetamido-4'-deoxyadenosine .

Properties

CAS No.

13144-02-0

Molecular Formula

C12H16N6O4

Molecular Weight

308.29 g/mol

IUPAC Name

1-[2-(6-aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C12H16N6O4/c1-5(20)18-6(2-19)8(21)9(22)12(18)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19,21-22H,2H2,1H3,(H2,13,14,15)

InChI Key

LHLODVQMOGVFMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone involves several steps. One common synthetic route includes the reaction of 6-aminopurine with a protected form of 3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine, followed by deprotection and acetylation to yield the final product. Industrial production methods often involve large-scale synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in cellular processes and interactions with biomolecules.

    Medicine: It is being researched for its potential as an anti-cancer agent, particularly in the development of inhibitors targeting malignant cells.

    Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. It acts as an inhibitor, binding to target proteins and interfering with their function, thereby inhibiting the growth and proliferation of malignant cells. The compound’s structure allows it to interact with nucleic acids and enzymes, disrupting essential cellular processes.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Molecular Formula Key Structural Features Applications/Notes
1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone C₂₈H₃₈O₁₉ Pyrrolidine ring with adenine, hydroxymethyl, and dihydroxy substituents Oncology research (malignant cell inhibition)
N⁶-([6-Aminohexyl]carbamoylmethyl)adenosine 5′-triphosphate lithium salt Not provided Adenosine derivative with carbamoylmethyl and aminohexyl modifications Likely involved in nucleotide signaling or enzyme inhibition (exact applications unspecified)
5-Aminomethyluridine Not provided Uridine derivative with aminomethyl substitution Potential role in RNA modification or antiviral research
1-(5-Ethyl-2,3-dihydro-1H-pyrrolizin-7-yl)ethan-1-one C₁₁H₁₅NO Pyrrolizine ring with ethyl and acetyl groups Structural similarity in the acetylated heterocycle; applications not specified
Key Structural Differences:
  • Adenine vs. Uridine Core: The target compound’s adenine base distinguishes it from uridine derivatives (e.g., 5-Aminomethyluridine), which may target RNA-related pathways instead of DNA or adenosine receptors .
  • Pyrrolidine vs. Pyrrolizine Rings: The pyrrolidine ring in the target compound contrasts with the pyrrolizine scaffold in 1-(5-ethyl-2,3-dihydro-1H-pyrrolizin-7-yl)ethan-1-one.
  • Substituent Variations : The hydroxymethyl and dihydroxy groups in the target compound enhance hydrophilicity compared to the ethyl group in the pyrrolizine analogue, which may influence membrane permeability .

Functional Comparisons

Pharmacokinetic Considerations
  • Adenosine vs. Uridine Moieties: Adenosine derivatives often interact with purinergic receptors or DNA repair pathways, whereas uridine analogues may influence RNA synthesis or viral replication .

Biological Activity

1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

The compound's molecular formula is C13H16N6O7C_{13}H_{16}N_6O_7 with a molecular weight of approximately 368.30 g/mol. It belongs to the class of organic compounds known as nucleosides, specifically 5'-deoxyribonucleosides, indicating its potential role in nucleic acid metabolism.

PropertyValue
Molecular FormulaC13H16N6O7
Molecular Weight368.30 g/mol
CAS Number144828-27-3
IUPAC Name2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]acetic acid

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activity. For instance, in vitro tests on A549 human lung adenocarcinoma cells revealed that certain structural modifications significantly enhanced cytotoxicity. For example:

  • Compound Variants : Compounds with specific substitutions (e.g., 4-chlorophenyl and 4-bromophenyl) reduced cell viability to 64% and 61%, respectively.
  • Hydrazone Derivatives : The conversion of hydrazide to hydrazone forms significantly improved anticancer efficacy.

The structure-dependent activity suggests that modifications to the pyrrolidine ring can enhance or diminish biological effects, highlighting the importance of molecular design in drug development.

Antimicrobial Activity

The compound also shows promising antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus. In particular, derivatives containing nitrothiophene substituents demonstrated selective activity against resistant strains, indicating potential for use in treating infections caused by resistant pathogens.

The biological activity of 1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone involves several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : As a purine derivative, it may interfere with nucleic acid synthesis pathways.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Enzymatic Activity : The compound may interact with specific enzymes involved in cellular metabolism and proliferation.

Study on Anticancer Activity

A study published in MDPI examined various derivatives for their anticancer properties using an MTT assay on A549 cells. The results indicated that:

  • Compounds with hydrazone structures exhibited the highest cytotoxicity.
  • Structural modifications led to varying degrees of efficacy, emphasizing the need for targeted design in developing effective anticancer agents .

Antimicrobial Efficacy Study

Another research highlighted the antimicrobial potential of certain derivatives against resistant strains of Staphylococcus aureus. The study found that compounds bearing specific functional groups showed enhanced activity compared to standard antibiotics .

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